Product packaging for Methyl 4-methylpentanimidate;hydrochloride(Cat. No.:CAS No. 101948-24-7)

Methyl 4-methylpentanimidate;hydrochloride

Cat. No.: B11819866
CAS No.: 101948-24-7
M. Wt: 165.66 g/mol
InChI Key: OYIOSQOAXAUXAY-UHFFFAOYSA-N
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Description

Contextualization within the Chemistry of Imidate Hydrochlorides

Imidate hydrochlorides, also known as Pinner salts, are a class of organic compounds characterized by the presence of an imino ester functional group and a hydrochloride salt. wikipedia.orgwikipedia.org They are generally formed through the Pinner reaction, an acid-catalyzed reaction between a nitrile and an alcohol. wikipedia.orgnumberanalytics.com Methyl 4-methylpentanimidate hydrochloride fits within this class as the hydrochloride salt of the methyl imidate derived from 4-methylpentanenitrile.

The general structure of an imidate hydrochloride features a carbon-nitrogen double bond, with the nitrogen atom being protonated and associated with a chloride anion. This structure renders the carbon atom of the C=N bond highly electrophilic and susceptible to nucleophilic attack. This reactivity is the cornerstone of the synthetic utility of imidate hydrochlorides.

Historical Development and Evolution of Imidate Chemistry Relevant to Methyl 4-Methylpentanimidate Hydrochloride

The chemistry of imidates dates back to the late 19th century with the work of Adolf Pinner, who first reported the reaction of nitriles with alcohols in the presence of an acid catalyst to form imidate hydrochlorides in 1877. wikipedia.orgnumberanalytics.comnih.gov This reaction, now famously known as the Pinner reaction, laid the foundation for the field of imidate chemistry. numberanalytics.com Initially, the focus was on understanding the fundamental reactivity of these newly synthesized compounds.

Over the years, the scope of the Pinner reaction and the synthetic applications of the resulting imidate hydrochlorides have expanded significantly. Researchers have explored various nitriles and alcohols as substrates, leading to a diverse library of imidate hydrochlorides with different substitution patterns. nih.gov The development of new synthetic methodologies and a deeper understanding of reaction mechanisms have further broadened the utility of these compounds in organic synthesis.

Significance of Methyl 4-Methylpentanimidate Hydrochloride as a Versatile Synthetic Intermediate

The significance of Methyl 4-methylpentanimidate hydrochloride lies in its ability to serve as a precursor to a range of other functional groups and molecules. The electrophilic nature of the imidate carbon allows for facile reactions with various nucleophiles.

Key transformations of imidate hydrochlorides like Methyl 4-methylpentanimidate hydrochloride include:

Hydrolysis to Esters: In the presence of water, imidate hydrochlorides can be hydrolyzed to form esters. wikipedia.orgnih.gov

Reaction with Amines to form Amidines: Treatment with ammonia (B1221849) or primary and secondary amines leads to the formation of amidines, which are important structural motifs in many biologically active compounds. wikipedia.orgnih.govresearchgate.net

Conversion to Orthoesters: Reaction with an excess of alcohol can yield orthoesters. wikipedia.orgnih.govwikipedia.org

These transformations highlight the versatility of Methyl 4-methylpentanimidate hydrochloride as a synthetic building block, enabling the efficient construction of diverse molecular architectures.

Current Research Landscape and Emerging Trends in Imidate-Based Synthesis

The field of imidate chemistry continues to evolve, with current research focusing on several key areas. One significant trend is the development of more efficient and environmentally friendly methods for the synthesis of imidates. This includes the exploration of novel catalysts and reaction conditions to improve yields and reduce waste. rsc.orgrsc.org

Furthermore, there is a growing interest in the application of imidates in the synthesis of complex natural products and pharmaceuticals. rsc.orgresearchgate.net The unique reactivity of the imidate functional group is being exploited to construct challenging molecular frameworks and to introduce nitrogen-containing functionalities into target molecules. The development of new synthetic transformations involving imidates, such as their use in multicomponent reactions and C-H activation/annulation reactions, is also an active area of research. researchgate.netacs.org

Scope, Objectives, and Structure of Research on Methyl 4-Methylpentanimidate Hydrochloride

Research on Methyl 4-methylpentanimidate hydrochloride is typically focused on its application as a synthetic intermediate. The primary objectives of such research often include:

Optimization of Synthesis: Developing efficient and scalable methods for the preparation of Methyl 4-methylpentanimidate hydrochloride.

Exploration of Reactivity: Investigating the reactivity of the compound with a variety of nucleophiles to synthesize new molecules.

Application in Target-Oriented Synthesis: Utilizing Methyl 4-methylpentanimidate hydrochloride as a key building block in the total synthesis of natural products or medicinally relevant compounds.

The structure of research in this area generally follows a logical progression from synthesis and characterization of the imidate hydrochloride to its application in subsequent chemical transformations. Detailed mechanistic studies may also be undertaken to gain a deeper understanding of its reactivity.

Data Tables

Table 1: General Properties of Methyl 4-methylpentanimidate Hydrochloride

PropertyValue
Chemical Formula C7H16ClNO
Molecular Weight 165.66 g/mol
Appearance Typically a crystalline solid
Solubility Soluble in polar solvents

Table 2: Key Reactions of Imidate Hydrochlorides

Reaction TypeReactantProduct
HydrolysisWaterEster
AminolysisAmine/AmmoniaAmidine
AlcoholysisExcess AlcoholOrthoester

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16ClNO B11819866 Methyl 4-methylpentanimidate;hydrochloride CAS No. 101948-24-7

Properties

CAS No.

101948-24-7

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

methyl 4-methylpentanimidate;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-6(2)4-5-7(8)9-3;/h6,8H,4-5H2,1-3H3;1H

InChI Key

OYIOSQOAXAUXAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(=N)OC.Cl

Origin of Product

United States

Synthetic Methodologies for Methyl 4 Methylpentanimidate Hydrochloride

Classical Approaches to Imidate Hydrochloride Synthesis

The traditional routes to alkyl imidate hydrochlorides like methyl 4-methylpentanimidate hydrochloride are characterized by their reliability and foundational role in organic chemistry.

First described by Adolf Pinner in 1877, the Pinner reaction is the most prominent method for synthesizing imidate hydrochlorides. wikipedia.orgjk-sci.comnumberanalytics.com It involves the acid-catalyzed addition of an alcohol to a nitrile. numberanalytics.com The resulting product, an alkyl imidate salt, is often referred to as a "Pinner salt." wikipedia.org These salts are valuable, reactive intermediates that can be converted into a variety of other functional groups, including esters, amidines, and orthoesters. wikipedia.orgnih.govnrochemistry.com The reaction is prized for its utility in forming these crucial intermediates from readily available nitriles and alcohols. numberanalytics.com

The synthesis of methyl 4-methylpentanimidate hydrochloride via the Pinner reaction specifically involves the reaction of 4-methylpentanenitrile with methanol (B129727) under anhydrous conditions, using hydrogen chloride (HCl) as the acid catalyst.

The general mechanism proceeds in two key steps:

Protonation of the Nitrile : The strong acid, typically anhydrous gaseous HCl, protonates the nitrogen atom of the nitrile (4-methylpentanenitrile). This activation step forms a highly electrophilic nitrilium ion, making the nitrile carbon susceptible to nucleophilic attack. numberanalytics.comnih.gov

Nucleophilic Attack by Alcohol : The alcohol (methanol) acts as a nucleophile, attacking the activated nitrilium carbon. A subsequent proton transfer results in the formation of the final product, methyl 4-methylpentanimidate hydrochloride. nih.gov

This process requires strictly anhydrous conditions, as the presence of water would lead to the hydrolysis of the imidate salt to form an ester. jk-sci.com Temperature control is also critical; the reaction is often carried out at low temperatures (e.g., 0 °C) to prevent the thermodynamically unstable imidate hydrochloride from decomposing or rearranging into an amide and an alkyl chloride. wikipedia.orgjk-sci.com

Table 1: Pinner Reaction for Methyl 4-Methylpentanimidate Hydrochloride

Reactant 1 Reactant 2 Catalyst Product

In the Pinner reaction, the nitrile and alcohol are typically used in equimolar amounts, although an excess of the alcohol can be employed. However, using a significant excess of alcohol can promote a subsequent reaction where a second alcohol molecule attacks the imidate, leading to the formation of an orthoester as a byproduct. wikipedia.orgjk-sci.com The hydrogen chloride is used in at least a stoichiometric amount to ensure complete protonation of the nitrile.

The kinetics of the Pinner reaction are influenced by several factors:

Nitrile Structure : The electronic nature of the nitrile is a key determinant. Electron-poor nitriles are generally poor nucleophiles and are more difficult to protonate, potentially slowing the reaction under acidic conditions. wikipedia.org

Alcohol Reactivity : Primary alcohols, like methanol, react most effectively. nih.govrroij.com

Catalyst Concentration : The concentration of the acid catalyst directly impacts the rate of the initial protonation step.

The reaction is generally favored for aliphatic and aromatic nitriles when paired with primary or secondary alcohols. nih.govrroij.com

While the Pinner reaction is the most direct route, other methods for forming imidates exist, though they may not always produce the hydrochloride salt directly. These include:

Base-Catalyzed Alcoholysis (Nef Synthesis) : A base-catalyzed reaction of a nitrile with an alcohol can also yield an imidate. rroij.com However, this method often results in lower yields because the equilibrium can favor the starting materials. rroij.com It can be complementary to the Pinner reaction, sometimes working well for nitriles that are unreactive under acidic conditions. jk-sci.com

Alkylation of Amides : Imidates can be formed by the O-alkylation of amides using powerful alkylating agents like dimethyl sulfate (B86663) or Meerwein's reagent (trialkyloxonium tetrafluoroborates). rroij.com This method, however, faces challenges with competing N-alkylation. rroij.com

From Orthoesters : The reaction of orthoesters with amino compounds under acidic conditions can also produce imidates. nih.gov

The Pinner Reaction: Fundamental Principles and Adaptations for Alkyl Imidates

Advanced and Green Synthesis Protocols for Methyl 4-Methylpentanimidate Hydrochloride

Concerns over the use of hazardous reagents like gaseous hydrogen chloride have spurred the development of more advanced and environmentally benign synthetic protocols. rroij.com

In the context of imidate synthesis, the Pinner reaction itself can be the first step in a one-pot process. The resulting imidate hydrochloride is often not isolated but is reacted in situ with other nucleophiles to produce more complex molecules. wikipedia.org

More advanced and greener one-pot strategies focus on replacing or modifying the classical Pinner conditions:

In Situ HCl Generation : To avoid handling gaseous HCl, milder protocols have been developed. One such method uses trimethylsilyl (B98337) chloride (TMSCl) and an alcohol (e.g., ethanol) to generate HCl in situ. rroij.com

Lewis Acid Catalysis : Lewis acids, such as trimethylsilyl triflate or hafnium triflate, have been used to promote a Pinner-type reaction under milder conditions. nih.gov This avoids the use of strong protic acids.

Multi-Component Reactions : Sophisticated one-pot procedures that bring together multiple starting materials have been developed. For example, a four-component, copper-catalyzed reaction of terminal alkynes, sulfonyl azides, alcohols, and nitroalkenes can produce functionalized imidates under mild conditions. rsc.org These methods showcase high atom economy and operational simplicity, key principles of green chemistry. rsc.org

Table 2: Comparison of Synthetic Approaches for Imidates

Method Catalyst / Reagents Advantages Disadvantages
Classical Pinner Anhydrous HCl gas, Alcohol Well-established, reliable jk-sci.com Use of corrosive/toxic HCl gas, requires anhydrous conditions rroij.com
Lewis Acid-Promoted Trimethylsilyl triflate, etc. nih.gov Milder conditions, high chemoselectivity nih.gov Cost of Lewis acid catalyst
In Situ HCl TMSCl, Alcohol rroij.com Avoids handling gaseous HCl rroij.com Still generates a strong acid

| One-Pot Multi-component | Copper catalyst, various substrates rsc.org | High efficiency, atom economy, mild conditions rsc.orgrsc.org | May require more complex starting materials |

Catalytic Approaches to Imidate Hydrochloride Formation

Catalysis is key to the efficient synthesis of imidate hydrochlorides. The primary method involves acid catalysis, which facilitates the addition of an alcohol to a nitrile. While metal catalysts are employed in related chemical transformations, their application in the direct synthesis of simple imidate hydrochlorides is less common.

The most prevalent and direct method for synthesizing methyl 4-methylpentanimidate hydrochloride is the Pinner reaction. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile. In the case of the target molecule, 4-methylpentanenitrile (isocapronitrile) reacts with methanol in the presence of a strong acid, typically anhydrous hydrogen chloride (HCl).

The mechanism begins with the protonation of the nitrile nitrogen by the acid catalyst. This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by methanol. The resulting intermediate undergoes rearrangement to form the stable imidate hydrochloride salt.

A common laboratory and industrial procedure involves cooling a solution of the nitrile in excess methanol to low temperatures, often between -10°C and 0°C, and then bubbling anhydrous HCl gas through the mixture. google.comgoogleapis.com An alternative approach generates HCl in situ through the slow addition of a reagent like acetyl chloride to cold methanol. googleapis.com The reaction is typically stirred for several hours at a low temperature to ensure the complete formation of the imidate hydrochloride, which often precipitates from the reaction mixture and can be isolated by filtration. googleapis.com For instance, a general method for preparing methyl imidate hydrochlorides involves stirring the nitrile and methanol with acetyl chloride at 0°C for 12 hours. googleapis.com

While the Pinner reaction remains the cornerstone of imidate hydrochloride synthesis, research into other catalytic systems is ongoing. Metal catalysts, including those based on copper, iron, palladium, zinc, and nickel, have been successfully used for related reactions like transamidation, where an amide bond is exchanged. nih.gov However, their application for the direct synthesis of methyl 4-methylpentanimidate hydrochloride from a nitrile and an alcohol is not widely documented. These metal-catalyzed methods are more frequently associated with the synthesis of complex amides or for activating amides towards other transformations. nih.gov An iodine-catalyzed approach has also been developed for C-H amination that proceeds via an imidate radical, demonstrating the potential for alternative catalytic strategies in imidate chemistry, although this is for a different type of transformation. nih.gov

Regioselective and Stereoselective Synthesis of Imidate Derivatives

Regioselectivity is a critical consideration in imidate synthesis, particularly when starting from amides. The alkylation of an amide can occur at either the nitrogen (N-alkylation) or the oxygen (O-alkylation) atom, leading to different products. Traditional methods often yield mixtures, complicating purification and reducing the yield of the desired imidate. organic-chemistry.org

The Pinner reaction, however, offers excellent regioselectivity. The acid-catalyzed mechanism inherently directs the reaction towards O-alkylation. The protonation of the nitrile nitrogen activates the carbon for attack by the alcohol, a pathway that leads directly to the imidate product without competing N-alkylation. For amide-based syntheses, the use of additives can control the reaction's course. For example, trifluoroacetic acid (TFA) has been shown to be an effective additive in conjunction with Meerwein's reagent (Et₃OBF₄) to ensure complete and selective O-alkylation of various amides. organic-chemistry.org

Since methyl 4-methylpentanimidate hydrochloride is an achiral molecule, stereoselectivity is not a factor in its direct synthesis. However, in the broader context of imidate synthesis, where chiral substrates or reagents are used, controlling the stereochemical outcome is vital. Research has demonstrated regio- and stereoselective methods for producing more complex cyclic imidates through processes like electrophilic cyclization. acs.orgnih.gov

Solvent-Free or Environmentally Benign Reaction Conditions

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. This includes minimizing waste, avoiding hazardous solvents, and improving energy efficiency. In the context of imidate hydrochloride synthesis, the Pinner reaction can be viewed from a green chemistry perspective. Often, the alcohol reactant (methanol) is used in excess and also serves as the reaction solvent, reducing the need for additional, potentially more hazardous, solvents.

Furthermore, several innovative techniques are being explored to make organic syntheses more environmentally friendly. These could potentially be adapted for imidate production:

Solvent-Free Mechanochemical Synthesis: This technique involves using mechanical force, such as in a ball mill, to initiate a chemical reaction in the absence of a solvent. It has been successfully used to prepare complex diimides in high yields with significantly reduced reaction times. mdpi.com

High-Temperature Solventless Reactions: For certain reactions, simply heating the solid reactants together without any solvent can be an effective method. This has been demonstrated in the synthesis of organogelators from starch derivatives and fatty acids at temperatures up to 230°C. nih.gov

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation can dramatically accelerate reaction rates and often leads to higher yields with cleaner products. This technique has been applied to the synthesis of various heterocyclic compounds using solid catalysts under solvent-free conditions, presenting a promising green alternative. nih.gov

Optimization of Reaction Parameters for Methyl 4-Methylpentanimidate Hydrochloride Synthesis

To maximize the efficiency and selectivity of the synthesis of methyl 4-methylpentanimidate hydrochloride, careful control of reaction parameters is essential. Temperature and pressure are two of the most critical factors influencing the outcome of the Pinner reaction.

The formation of the imidate hydrochloride via the Pinner reaction is a highly exothermic process. Therefore, temperature control is paramount to prevent side reactions, thermal degradation of the product, and to ensure high selectivity and yield.

Temperature: The reaction is almost universally carried out at low temperatures. Specific protocols detail cooling the nitrile-methanol mixture to between -10°C and -5°C before introducing HCl gas. google.com Other methods maintain the reaction temperature at 0°C for extended periods, such as 12 hours, to allow the reaction to proceed to completion smoothly. googleapis.com These low temperatures moderate the reaction rate, dissipate the heat generated, and minimize the formation of byproducts, leading to a purer final product. After the initial reaction, the mixture may be allowed to stir at a slightly higher temperature, such as 0-15°C google.com or room temperature, to ensure completion.

Pressure: While many laboratory-scale preparations are conducted at atmospheric pressure, the application of pressure can be beneficial, particularly in larger-scale industrial settings. One patent describes applying a nitrogen pressure of 1.5 to 2.0 kg/cm ² after the initial saturation with HCl gas. google.com This applied pressure helps to keep the gaseous HCl dissolved in the reaction medium, maintaining a high concentration of the catalyst and driving the equilibrium towards the product. This can enhance the reaction rate and ensure a more complete conversion of the nitrile.

The following table summarizes typical reaction parameters reported for the synthesis of imidate hydrochlorides via the Pinner reaction.

ParameterValueRationaleSource(s)
Initial Temperature -10°C to 0°CControls exothermic reaction, improves selectivity, minimizes byproducts. google.com, googleapis.com
Reaction Temperature 0°C to 15°CAllows reaction to proceed to completion at a controlled rate. google.com, googleapis.com
Pressure 1.5 - 2.0 kg/cm ² (Nitrogen)Increases concentration of gaseous HCl in solution, drives reaction forward. google.com
Reaction Time 12 - 18 hoursEnsures complete conversion of the starting nitrile. google.com, googleapis.com

Impact of Reactant Ratios and Addition Sequence

The efficiency of the Pinner reaction is significantly influenced by the molar ratios of the reactants: the nitrile, the alcohol (methanol), and the acid catalyst (hydrogen chloride). An excess of the alcohol may be used to drive the reaction towards the formation of the imidate. wikipedia.org The concentration of hydrogen chloride is also a critical factor, with higher concentrations generally leading to faster reaction rates. numberanalytics.com

The sequence of addition is crucial to maximize yield and minimize byproducts. The reaction is typically initiated by dissolving the nitrile in an excess of anhydrous alcohol. rroij.com Subsequently, dry hydrogen chloride gas is bubbled through the cooled solution. d-nb.info This order ensures the formation of a highly activated nitrilium cation, which is then attacked by the alcohol. rroij.comnih.gov Performing the reaction under anhydrous conditions is essential to prevent the hydrolysis of the imidate salt back to an ester.

Table 1: Factors Influencing the Pinner Reaction

FactorImpact on ReactionRationale
Reactant Ratios Affects yield and reaction efficiency. An excess of alcohol can shift the equilibrium towards product formation. wikipedia.org The acid concentration influences the reaction rate. numberanalytics.com
Addition Sequence Critical for minimizing side reactions.Adding HCl to the nitrile/alcohol mixture promotes the formation of the necessary activated nitrilium intermediate. rroij.comnih.gov
Anhydrous Conditions Prevents hydrolysis of the product. The imidate hydrochloride salt is susceptible to hydrolysis, which would lead to the formation of methyl 4-methylpentanoate (B1230305).

Reaction Time and Monitoring for Optimal Conversion

The Pinner reaction's duration is a key variable that affects both the yield and purity of the final product. numberanalytics.combiotage.com The reaction is often initiated at low temperatures, such as 0-5 °C, to control the initial exothermic reaction and prevent the thermal degradation of the thermodynamically unstable imidate salt. wikipedia.org After the initial addition of HCl, the mixture may be allowed to stir at a controlled temperature, for instance at room temperature or slightly below, for a period ranging from a few hours to several days to reach completion. nih.gov

Monitoring the reaction's progress is crucial to determine the point of optimal conversion and to avoid the formation of byproducts from prolonged reaction times or elevated temperatures. biotage.com A common and effective method for monitoring is Thin-Layer Chromatography (TLC). nih.govwaters.com By periodically taking small aliquots from the reaction mixture and analyzing them by TLC, the disappearance of the starting nitrile and the appearance of the product can be tracked. nih.gov This allows the reaction to be stopped when the maximum concentration of the desired imidate hydrochloride is achieved, thereby optimizing the yield. biotage.com More advanced techniques like Atmospheric Solids Analysis Probe (ASAP) mass spectrometry can also be used for rapid, direct analysis of the reaction mixture without extensive sample preparation. waters.com

Purification and Isolation Methodologies for Methyl 4-Methylpentanimidate Hydrochloride

Salt Formation and Crystallization Techniques

As a hydrochloride salt, Methyl 4-methylpentanimidate is typically a crystalline solid. rroij.comd-nb.info The primary method for its isolation from the reaction mixture is precipitation. After the reaction is deemed complete, the addition of a non-polar solvent, such as diethyl ether or petroleum ether, to the reaction mixture reduces the solubility of the polar salt, causing it to precipitate out of the solution. google.com The solid can then be collected by suction filtration. youtube.com

Crystallization is the principal technique for the purification of the crude product. researchgate.netiscientific.org This process relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. youtube.com The crude solid is dissolved in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol, acetonitrile). researchgate.netiscientific.org As the solution is slowly cooled, the solubility of the imidate hydrochloride decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor. youtube.comyoutube.com The purity of the final product can be significantly improved through this method. For particularly stubborn impurities, repeated crystallization (recrystallization) can be performed. youtube.com

Table 2: Common Solvents for Crystallization

SolventRationale for Use
Ethanol Often used in the reaction itself, can be a good solvent for recrystallization. iscientific.org
Acetonitrile A polar aprotic solvent that can be effective for crystallizing polar salts like hydrochlorides. researchgate.net
Diethyl Ether Typically used as an anti-solvent to induce precipitation due to the low solubility of the salt in it. google.com

Chromatographic Purification Strategies

While crystallization is the most common purification method, chromatographic techniques can be employed, although they present challenges for ionic compounds like hydrochloride salts.

Standard silica (B1680970) gel column chromatography is often complicated by the high polarity and poor mobility of hydrochloride salts on the stationary phase, which can lead to significant "smearing" or tailing of the compound's spot on a TLC plate. uakron.edu In some cases, adding a small amount of an acid (like acetic acid) or a base (like triethylamine) to the mobile phase can improve separation, but this can also lead to the decomposition of the imidate.

For highly polar, ionic compounds, alternative chromatographic methods may be more suitable:

Ion-Exchange Chromatography: This technique separates molecules based on their net charge and could be effective for purifying ionic salts.

Reversed-Phase Chromatography (e.g., C18): While typically used for less polar compounds, it can sometimes be adapted for polar salts, often requiring specific mobile phase modifiers.

Affinity Chromatography: This highly specific method is generally reserved for biomolecules and requires a specific ligand for the target compound, making it less common for small organic intermediates. sigmaaldrich.com

Given the challenges, chromatography is generally considered a secondary option to crystallization for purifying simple imidate salts. researchgate.net

Characterization of Synthetic Purity

The identity and purity of the synthesized Methyl 4-methylpentanimidate hydrochloride are confirmed through a combination of spectroscopic and physical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for elucidating the molecular structure. The spectra would show characteristic chemical shifts for the methyl groups, the methylene (B1212753) and methine protons of the isobutyl group, and the unique signals for the methoxy (B1213986) and iminium carbons. For example, in a similar compound, N-methyl-4-methylenepiperidine hydrochloride, the proton of the hydrochloride salt (N-H) appears as a broad singlet far downfield (e.g., δ 11.35 ppm). google.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. A strong absorption band in the region of 1650-1700 cm⁻¹ would be characteristic of the C=N (imine) double bond stretch. The N-H stretch of the hydrochloride salt would also be visible as a broad band.

Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Melting Point Analysis: A pure crystalline solid has a sharp and defined melting point range. A broad or depressed melting point is indicative of impurities.

Elemental Analysis: This method determines the percentage composition of elements (C, H, N, Cl) in the sample, which can be compared to the theoretical values calculated from the molecular formula to assess purity.

Reactivity and Reaction Pathways of Methyl 4 Methylpentanimidate Hydrochloride

Mechanistic Investigations of Electrophilic and Nucleophilic Behavior of the Imidate Functionality

The imidate functional group is ambidextrous in its reactivity, capable of acting as either an electrophile or a nucleophile. researchgate.netnih.gov This dual nature allows for a wide range of chemical transformations, including the synthesis of various nitrogen-containing heterocycles. researchgate.netrsc.org The imidate moiety can serve as a soft nucleophile, for instance, by coordinating with transition metals to facilitate C-H bond activation and subsequent annulation reactions. researchgate.netrsc.org Conversely, the electrophilic nature of the imidate carbon is central to many of its characteristic reactions.

The reactivity of the imidate functional group is rooted in the electronic properties of the carbon-nitrogen double bond (C=N). The carbon atom is sp² hybridized, forming a planar structure with its substituents. libretexts.org Due to the higher electronegativity of nitrogen compared to carbon, the C=N bond is polarized, creating a partial positive charge (δ+) on the carbon atom and a partial negative charge (δ-) on the nitrogen atom. libretexts.orgyoutube.com

This inherent polarity renders the iminyl carbon an electrophilic center, making it susceptible to attack by nucleophiles. libretexts.orgyoutube.com Simultaneously, the lone pair of electrons on the nitrogen atom allows it to act as a nucleophilic center. researchgate.netnih.gov The interplay between these two sites defines the reaction pathways of imidates.

In the language of frontier molecular orbital (FMO) theory, the Highest Occupied Molecular Orbital (HOMO) is associated with the molecule's ability to donate electrons (nucleophilicity), while the Lowest Unoccupied Molecular Orbital (LUMO) relates to its capacity to accept electrons (electrophilicity). mdpi.com For an imidate, the lone pair on the nitrogen contributes significantly to the HOMO, while the π* antibonding orbital of the C=N bond is a major component of the LUMO. A smaller energy gap between the HOMO and LUMO indicates higher reactivity. mdpi.com Molecules with high HOMO energy are susceptible to electrophilic attack, whereas those with low LUMO energy are more likely to undergo nucleophilic attack. mdpi.com

Table 1: Electronic Characteristics of the Imidate Functional Group

FeatureDescriptionConsequence
Hybridization The carbon atom of the C=N bond is sp² hybridized.Results in a trigonal planar geometry around the carbon. libretexts.org
Polarity The C=N bond is polar due to the higher electronegativity of nitrogen.The carbon atom is electron-deficient (electrophilic), and the nitrogen is electron-rich (nucleophilic). libretexts.orgyoutube.com
HOMO Primarily located on the nitrogen atom (lone pair).Site of nucleophilic behavior and protonation. mdpi.com
LUMO Primarily the π* antibonding orbital of the C=N bond.Site of electrophilic behavior, accepting electrons from nucleophiles. mdpi.com

Role of the Hydrochloride Counterion in Reaction Mechanisms

Methyl 4-methylpentanimidate is handled as its hydrochloride salt, which significantly influences its reactivity. The reaction used to synthesize imidates, the Pinner reaction, involves treating a nitrile with an alcohol in the presence of anhydrous hydrogen chloride. rroij.com A plausible mechanism involves the protonation of the nitrile by the strong acid, creating a highly activated nitrilium cation that is then attacked by the alcohol. rroij.com

In the case of methyl 4-methylpentanimidate hydrochloride, the nitrogen atom of the imidate is protonated by hydrogen chloride. This protonation dramatically increases the electrophilicity of the iminyl carbon atom. The positive charge on the protonated nitrogen exerts a strong electron-withdrawing inductive effect, making the carbon an even more attractive target for nucleophiles. The chloride ion serves as the counterion to the resulting positively charged imidatium cation. The salt form also generally enhances the compound's solubility in certain solvents.

Hydrolytic Pathways and Derivatives

The hydrolysis of imidate salts like methyl 4-methylpentanimidate hydrochloride is a key reaction that proceeds via different pathways depending on the pH of the medium. These reactions typically involve the formation of a tetrahedral intermediate whose subsequent breakdown determines the final products. researchgate.netcdnsciencepub.com

Under acidic or neutral pH conditions, the hydrolysis of imidate salts consistently yields a carboxylic ester and an amine (or its corresponding ammonium (B1175870) salt). researchgate.netcdnsciencepub.com This reaction is catalyzed by acid and generally requires heating under reflux with a dilute acid like hydrochloric acid. chemguide.co.uk

The mechanism for the acid hydrolysis of methyl 4-methylpentanimidate hydrochloride involves the nucleophilic attack of a water molecule on the highly electrophilic protonated imidate carbon. This forms a protonated tetrahedral intermediate (a hemiorthoamide). The breakdown of this intermediate is governed by stereoelectronic effects, leading to the cleavage of the carbon-nitrogen bond to produce methyl 4-methylpentanoate (B1230305) and 4-methylpentanamine (which is protonated to its ammonium salt under acidic conditions). researchgate.netcdnsciencepub.com The reaction is essentially the reverse of the esterification of a carboxylic acid with an alcohol. chemguide.co.uk

The hydrolysis of imidate salts under basic conditions is more complex and can result in a mixture of products. researchgate.netcdnsciencepub.com In a basic medium (pH > 8.5), in addition to the ester and amine, the formation of an amide and an alcohol can also be observed. cdnsciencepub.com

The outcome of basic hydrolysis is highly dependent on the stereochemistry of the imidate, specifically whether it has a syn or anti conformation. researchgate.netcdnsciencepub.com

Anti imidate salts hydrolyze to give exclusively the ester and amine products across the entire pH range. researchgate.netcdnsciencepub.com

Syn imidate salts yield only the ester and amine in acidic and neutral conditions. However, in basic solutions, they produce a mixture of ester-amine and amide-alcohol products. researchgate.netcdnsciencepub.com

This phenomenon is explained by the theory of stereoelectronic control, which dictates that the cleavage of a bond in the tetrahedral intermediate is favored when the other heteroatoms (oxygen and nitrogen) each have a lone-pair orbital oriented anti-periplanar (180°) to the leaving group. researchgate.net For syn imidates, conformational changes in the tetrahedral intermediate are required to achieve this alignment for C-N bond cleavage, making the alternative C-O bond cleavage (leading to amide and alcohol) a competing pathway in basic media. researchgate.netcdnsciencepub.com

Table 2: Products of Imidate Salt Hydrolysis Based on pH and Stereochemistry

Imidate IsomerpH ConditionPrimary ProductsReference
AntiAcidic, Neutral, BasicEster + Amine researchgate.netcdnsciencepub.com
SynAcidic, NeutralEster + Amine researchgate.netcdnsciencepub.com
SynBasic (pH > 8.5)(Ester + Amine) AND (Amide + Alcohol) cdnsciencepub.com

Nucleophilic Addition Reactions

The electrophilic carbon of the imidate functional group readily undergoes nucleophilic addition reactions. libretexts.org This involves the attack of a nucleophile on the carbon atom, breaking the C=N pi bond and forming a tetrahedral intermediate. libretexts.org Unlike aldehydes and ketones, the subsequent reaction can involve the elimination of the alkoxy group or the amino group, depending on the reaction conditions and the nature of the nucleophile.

A notable example is the reaction of imidates with Grignard reagents. The reaction of an imidate hydrochloride with a Grignard reagent, such as phenylmagnesium bromide, can produce a substituted ketimine. alfa-chemistry.com This ketimine can then be hydrolyzed with acid to yield a ketone (e.g., a benzophenone (B1666685) derivative). alfa-chemistry.com

Other nucleophiles can also react with imidates. For example, imidates can react with amines in the presence of an acid catalyst. rroij.com This can lead to the formation of amidines through a nucleophilic addition-elimination mechanism where the alkoxy group of the imidate is displaced by the amine.

Amination Reactions Leading to Amidinium Compounds and Amidines

Imidates are well-established precursors for the synthesis of amidines and their corresponding salts, amidinium compounds. wikipedia.orgrroij.com The reaction of an imidate hydrochloride, such as Methyl 4-methylpentanimidate hydrochloride, with primary or secondary amines leads to the displacement of the methoxy (B1213986) group to form a new carbon-nitrogen bond.

The process is initiated by the nucleophilic attack of an amine on the electrophilic carbon of the imidate. This reaction typically proceeds under mild conditions and can be driven to completion by the choice of solvent and temperature. organic-chemistry.org The initial product is an unstable tetrahedral intermediate which then eliminates a molecule of methanol (B129727) to furnish the stable amidine. If the reaction is carried out with two equivalents of the amine, or if the resulting amidine is basic enough to be protonated by the starting material, an amidinium hydrochloride salt is formed.

This transformation is a versatile method for creating both simple and complex amidine structures, which are themselves important motifs in medicinal chemistry and materials science. researchgate.netnih.gov

Table 1: Examples of Amination Reactions with Methyl 4-methylpentanimidate

Amine NucleophileProduct TypeResulting Compound Name
Ammonia (B1221849) (NH₃)Unsubstituted Amidine4-Methylpentanimidamide
Aniline (C₆H₅NH₂)N-Aryl AmidineN-Phenyl-4-methylpentanimidamide
Diethylamine ((CH₃CH₂)₂NH)N,N-Disubstituted AmidineN,N-Diethyl-4-methylpentanimidamide

Alcoholysis Reactions and Trans-esterification of the Imidate

The alkoxy group of an imidate can be exchanged in a process analogous to the transesterification of esters. wikipedia.org When Methyl 4-methylpentanimidate hydrochloride is treated with an excess of another alcohol, especially under acid-catalyzed conditions, the methanol moiety can be substituted by the new alcohol's alkoxy group. rroij.com

The mechanism involves the protonation of the imidate nitrogen, which enhances the electrophilicity of the carbon atom. The new alcohol then acts as a nucleophile, attacking the carbon to form a tetrahedral intermediate. researchgate.net Subsequent elimination of methanol from this intermediate yields the new imidate. The reaction is an equilibrium process, and using the incoming alcohol as a solvent helps to drive the reaction toward the desired product.

Table 2: Trans-esterification of Methyl 4-methylpentanimidate with Various Alcohols

Reactant AlcoholProduct ImidateByproduct
EthanolEthyl 4-methylpentanimidateMethanol
Propan-2-ol (Isopropanol)Isopropyl 4-methylpentanimidateMethanol
Benzyl alcoholBenzyl 4-methylpentanimidateMethanol

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

Grignard reagents (R-MgX) are potent nucleophiles that readily react with the electrophilic carbon of the imidate functional group. alfa-chemistry.com The reaction of Methyl 4-methylpentanimidate hydrochloride with a Grignard reagent results in the formation of a new carbon-carbon bond and displacement of the methoxy group. The initial product of this addition is a magnesium salt of a ketimine, which upon acidic workup, hydrolyzes to the corresponding ketone. masterorganicchemistry.com

This reaction pathway provides a useful method for the synthesis of ketones from nitriles (the precursors to imidates). Unlike reactions with esters, which typically undergo a double addition of the Grignard reagent, imidates generally react with one equivalent to yield the ketimine intermediate. masterorganicchemistry.com However, the specific outcome can be influenced by the reaction conditions and the nature of the imidate substrate. For instance, with α,β-unsaturated imidates, Grignard reagents can undergo a 1,4-conjugate addition. oup.comrsc.org

Table 3: Ketone Synthesis via Grignard Reaction with Methyl 4-methylpentanimidate

Grignard ReagentFinal Ketone Product (after hydrolysis)
Methylmagnesium bromide (CH₃MgBr)4-Methylpentan-2-one
Ethylmagnesium bromide (CH₃CH₂MgBr)5-Methylhexan-3-one
Phenylmagnesium bromide (C₆H₅MgBr)1-Phenyl-4-methylpentan-1-one

Rearrangement Reactions

Pyrolysis Pathways Leading to Carboxamides

Imidates can undergo thermal rearrangement to form N-substituted amides. rroij.com This process, sometimes referred to as an imidate-amide rearrangement, typically requires heating and results in the migration of the alkyl or aryl group from the oxygen atom to the nitrogen atom. rsc.orgrsc.org For a simple imidate like Methyl 4-methylpentanimidate, this rearrangement would not be a primary pathway without an N-substituent.

However, if the imidate is first N-substituted, for example, by reaction with a primary amine followed by alkylation, the resulting N-substituted imidate can then rearrange. The rearrangement of N-alkyl imidates to tertiary amides can be catalyzed by electrophilic species such as alkyl halides. rsc.org The reaction proceeds through a proposed SN2 mechanism where the catalyst alkylates the nitrogen, forming a quaternary ammonium intermediate that subsequently collapses to the more thermodynamically stable amide.

Chapman Rearrangement and Related Isomerizations

The Chapman rearrangement is a specific thermal isomerization of an aryl N-arylbenzimidate to an N,N-diaryl amide. organicreactions.orgdrugfuture.com This intramolecular reaction involves a 1,3-shift of an aryl group from the imidate oxygen to the nitrogen atom. organicreactions.org The mechanism is believed to proceed through a four-membered cyclic transition state. rsc.org

Methyl 4-methylpentanimidate hydrochloride itself cannot undergo the Chapman rearrangement because it lacks the required N-aryl substituent. To undergo this specific rearrangement, it would first need to be converted into an N-aryl imidate, for example, by reaction with an arylamine to form an N-aryl amidine, followed by a reaction to form the O-aryl imidate. The resulting N,O-diaryl imidate could then undergo the characteristic thermal rearrangement.

Oxidation and Reduction Chemistry

The imidate functional group contains a carbon-nitrogen double bond (C=N), which is susceptible to reduction. videolectures.net The reduction of an imidate, such as Methyl 4-methylpentanimidate, leads to the formation of a secondary amine. This transformation can be achieved using various reducing agents. For instance, reduction of an imidate salt with sodium amalgam in the presence of a weak acid can yield the corresponding amine. alfa-chemistry.com Catalytic hydrogenation over a metal catalyst like palladium or platinum is another potential method for reducing the C=N bond.

Oxidation of imidates is less commonly reported. However, the nitrogen atom's lone pair of electrons could potentially be oxidized. Furthermore, depending on the specific structure of the imidate and the oxidant used, other parts of the molecule could be susceptible to oxidation. For example, strong oxidizing agents might cleave the molecule. The specific products would be highly dependent on the reaction conditions and the nature of the oxidizing agent employed. alfa-chemistry.com

Table 4: Potential Oxidation and Reduction Products

Reaction TypePotential ReagentProduct ClassSpecific Product Name
ReductionNaBH₄ / LiAlH₄ / H₂ + Pd/CSecondary Amine(4-Methylpentyl)amine
Oxidationm-CPBA / Peroxy acidsOxaziridine derivative(Varies based on conditions)

Potential for Selective Reduction Reactions

Aliphatic imidates can, in principle, be reduced to form either aldehydes or amino alcohols. The outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions.

Formation of Aldehydes: The reduction of an imidate to an aldehyde is a transformation that requires a mild reducing agent capable of cleaving the C-O bond of the intermediate hemiaminal without over-reducing the resulting aldehyde. Reagents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures are often employed for the partial reduction of esters to aldehydes and could potentially be applied to imidates. chemistrysteps.comyoutube.com The reaction would proceed through the formation of an aluminum-complexed intermediate, which upon hydrolytic workup would yield the aldehyde.

Formation of Amino Alcohols: Stronger reducing agents, such as lithium aluminum hydride (LiAlH4), are known to reduce esters and amides to alcohols and amines, respectively. nih.gov The reduction of amino acid esters to amino alcohols using reagents like lithium aluminum hydride or borane (B79455) complexes is a well-established procedure. nih.govrsc.org It is plausible that similar conditions would reduce an imidate to the corresponding amino alcohol.

Plausible Oxidation Reactions to Yield Substituted Amides

The oxidation of an imidate to a substituted amide is not a commonly reported transformation. More typically, amides are synthesized through other routes. organic-chemistry.org However, the oxidation of related nitrogen-containing functional groups is well-documented. For instance, imines can be oxidized to amides using various oxidizing agents. nih.govrsc.org It has also been reported that amides can undergo remote C-H oxidation when converted to an imidate salt, though this does not involve the oxidation of the imidate group itself. acs.orgacs.org

Potential Condensation Reactions with Methyl 4-Methylpentanimidate Hydrochloride

Imidates possess both electrophilic and nucleophilic character and are known to participate in the synthesis of various heterocyclic systems. rsc.org

Compounds containing an active methylene (B1212753) group are acidic and can be deprotonated by a base to form a nucleophilic carbanion. youtube.com This carbanion could then, in theory, attack the electrophilic carbon of the imidate. Such condensation reactions are a common strategy for the synthesis of a wide variety of heterocyclic compounds. nih.gov For example, the Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound. beilstein-journals.org While not a direct analogy, the electrophilic nature of the imidate carbon suggests that it could potentially react with active methylene compounds in a similar fashion to build heterocyclic rings.

A conjugated system is characterized by alternating single and multiple bonds, which allows for the delocalization of π-electrons. wikipedia.orgmasterorganicchemistry.comlibretexts.org The formation of such a system from Methyl 4-methylpentanimidate hydrochloride would likely involve a condensation reaction where the imidate acts as an electrophile. If the reacting partner (e.g., an active methylene compound or an enolate) also contains unsaturation, the resulting product could be a conjugated system. For instance, a reaction with a molecule containing an α,β-unsaturated carbonyl group could potentially lead to a more extended conjugated system.

Applications of Methyl 4 Methylpentanimidate Hydrochloride in Complex Molecule Synthesis

Construction of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The synthesis of these ring systems is a major focus of organic chemistry. However, specific methods employing Methyl 4-methylpentanimidate hydrochloride for the construction of such systems are not described in the available literature.

Synthesis of Five-Membered N-Heterocycles: Imidazoles, Imidazolines, Oxazolines, Thiazolines, and Triazoles

Five-membered nitrogen heterocycles are prevalent in numerous biologically active compounds. While a multitude of synthetic strategies exist for their preparation, there is no documented evidence of Methyl 4-methylpentanimidate hydrochloride being utilized as a key building block for imidazoles, imidazolines, oxazolines, thiazolines, or triazoles.

The reaction between an imidate and a 1,3-difunctionalized three-carbon component can be a viable route to imidazole (B134444) scaffolds. However, a specific reaction between Methyl 4-methylpentanimidate hydrochloride and 1,3-dihydroxyacetone (B48652) to form imidazole-based structures has not been reported in the scientific literature.

Annulation reactions are critical for the formation of cyclic structures and the creation of carbon-nitrogen bonds. Despite the potential for the imidate functionality to participate in such cyclization reactions, there are no specific examples of annulation reactions involving Methyl 4-methylpentanimidate hydrochloride for the synthesis of five-membered N-heterocycles.

Synthesis of Six-Membered N-Heterocycles: Oxazines, Quinazolines, Isoquinolines, Pyrimidine Derivatives, and Triazines

Six-membered nitrogen-containing heterocycles, such as oxazines, quinazolines, isoquinolines, pyrimidines, and triazines, are of immense importance in drug discovery and materials science. General synthetic routes to these compounds are well-established, but none of the reviewed literature details the use of Methyl 4-methylpentanimidate hydrochloride as a precursor.

Formation of Fused Heterocyclic Systems (e.g., Benzimidazoles, Pyrazolopyrimidines)

The synthesis of fused heterocyclic systems, which often exhibit unique biological properties, is a sophisticated area of organic synthesis. The potential for Methyl 4-methylpentanimidate hydrochloride to act as a synthon for the construction of fused systems like benzimidazoles or pyrazolopyrimidines has not been explored or documented in available research.

Role in Natural Product Synthesis and Analogues

The total synthesis of natural products and the creation of their analogues are significant drivers of innovation in organic chemistry and pharmacology. These endeavors often require a diverse toolbox of chemical reactions and building blocks. At present, there is no indication in the scientific literature that Methyl 4-methylpentanimidate hydrochloride has been employed in the total synthesis of any natural product or in the generation of its analogues.

Precursor in Amidination Reactions for Amidines

Methyl 4-methylpentanimidate hydrochloride serves as a valuable precursor in the synthesis of amidines, a class of organic compounds characterized by the RC(NR)NR₂ functional group. The Pinner reaction, a classic method for amidine synthesis, involves the reaction of a nitrile with an alcohol in the presence of an acid catalyst, such as hydrogen chloride, to form an imino ether hydrochloride salt. This intermediate, in this case, methyl 4-methylpentanimidate hydrochloride, is then reacted with ammonia (B1221849) or an amine to yield the corresponding amidine.

The reaction of nitriles with alcohols and hydrogen chloride is a foundational method for preparing imidic ester hydrochlorides. researchgate.net These intermediates are readily converted to amidines upon treatment with ammonia or amines. researchgate.net The versatility of this method allows for the synthesis of a wide array of substituted amidines by varying the amine component in the second step. For instance, the use of primary amines leads to the formation of N-substituted amidines, while secondary amines can also be employed.

The synthesis of amidines is of significant interest due to their prevalence in biologically active molecules and their utility as synthetic intermediates. Various methods have been developed for their preparation, highlighting the importance of precursors like methyl 4-methylpentanimidate hydrochloride. Modern approaches to amidine synthesis include metal-catalyzed reactions and multi-component strategies, which offer alternative routes with high efficiency and functional group tolerance. organic-chemistry.org

Contributions to Metal Complex Synthesis with Potential Catalytic Applications

The imidate functionality of methyl 4-methylpentanimidate hydrochloride allows it to act as a ligand in the formation of transition metal complexes. These complexes have garnered interest for their potential catalytic applications in a variety of organic transformations. The nitrogen atoms of the imidate can coordinate to a metal center, creating a stable complex that can influence the metal's electronic and steric properties. This modulation of the metal center is crucial for catalytic activity, enabling unique reactivity and selectivity.

The broader field of transition metal catalysis often utilizes ligands to tune the properties of the metal center. rsc.orgresearchgate.net Main group elements, when incorporated into ligands, can provide unusual electronic and steric environments that are not easily achieved with standard organic ligands like phosphines and amines. rsc.orgresearchgate.net This can lead to remarkable catalytic activity and novel molecular transformations. rsc.orgresearchgate.net While the specific catalytic applications of complexes derived directly from methyl 4-methylpentanimidate hydrochloride are a subject of ongoing research, the principles of ligand-metal interactions suggest their potential in areas such as hydrogenation, polymerization, and cross-coupling reactions. nih.govcsic.es

The design of multidentate ligands that pre-incorporate a main group element is a useful strategy for creating stable and reactive metal complexes. nih.gov The resulting M-E bond (where M is a transition metal and E is a main group element) can exhibit unique reactivity, such as cooperative bond activation. nih.gov

Utilization in Multi-Component Reactions for Diverse Chemical Scaffolds

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. Methyl 4-methylpentanimidate hydrochloride, or the amidine functionality it generates, can participate in such reactions to create diverse chemical scaffolds. These scaffolds form the core structures of a wide range of organic molecules, and the ability to generate them efficiently is highly valuable in drug discovery and materials science. nih.govnih.govnih.gov

The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR that can utilize amine derivatives to produce a variety of peptide-like structures. nih.gov By incorporating a component like an amidine derived from methyl 4-methylpentanimidate hydrochloride, novel and complex scaffolds can be accessed. This approach allows for the rapid generation of libraries of compounds with high structural diversity. nih.gov

The development of MCRs is driven by the need for efficient and atom-economical synthetic methods. nih.gov They offer a significant advantage over traditional linear syntheses by reducing the number of synthetic steps, purification procedures, and waste generation. nih.gov The resulting molecular diversity is crucial for exploring new areas of chemical space and identifying molecules with desired biological or material properties. nih.govresearchgate.net

Functional Group Transformations and Derivatizations in Complex Molecules

The imidate and corresponding amidine functionalities derived from methyl 4-methylpentanimidate hydrochloride are versatile handles for further functional group transformations and derivatizations in complex molecules. The presence of reactive N-H bonds and the electrophilic carbon atom in the amidine group allows for a variety of chemical modifications.

The Pinner synthesis itself is a demonstration of functional group transformation, converting a nitrile into an amidine via an imidate intermediate. researchgate.net This transformation is significant as it introduces a new set of reactive sites into the molecule. The resulting amidine can then undergo further reactions, such as N-alkylation, N-acylation, or condensation with other electrophiles to build more complex structures.

The ability to selectively modify a molecule is a cornerstone of modern organic synthesis. The introduction of a functional group that can be reliably and chemoselectively transformed is a key strategic consideration. The imidate-to-amidine transformation provides such an opportunity, enabling chemists to introduce a basic and nucleophilic amidine group that can be further elaborated. This is particularly useful in the late-stage functionalization of complex molecules, where mild and selective reactions are paramount.

Theoretical and Computational Studies of Methyl 4 Methylpentanimidate Hydrochloride

Quantum Mechanical Calculations (e.g., Hartree-Fock, Density Functional Theory)

Quantum mechanical (QM) calculations are at the forefront of computational chemistry, offering a detailed description of the electronic structure of molecules. Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are instrumental in this regard. arxiv.orgnih.gov While HF is a foundational ab initio method, DFT has become exceedingly popular due to its favorable balance of accuracy and computational cost, particularly for larger molecular systems. arxiv.orgwikipedia.org For Methyl 4-methylpentanimidate hydrochloride, these calculations can predict a wide array of properties.

Optimized Geometries and Conformational Analysis of the Imidate Moiety

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, its optimized geometry. For Methyl 4-methylpentanimidate hydrochloride, this involves finding the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface.

The protonation of the imino nitrogen significantly influences the geometry of the imidate moiety. Computational studies on similar protonated systems, such as N-methylacetamide, have shown that protonation leads to changes in bond lengths and angles, reflecting the redistribution of electron density. researchgate.net For the cation of Methyl 4-methylpentanimidate, one would expect a shortening of the C-O and C-N bonds and a widening of the O-C-N angle upon protonation, indicative of increased double-bond character across the imidate group.

Conformational analysis would further explore the different spatial arrangements of the 4-methylpentyl group and the methyl group attached to the oxygen. Due to the presence of single bonds, various conformers can exist, and QM calculations can predict their relative energies, helping to identify the most stable conformer(s) in the gas phase.

Table 1: Exemplary Calculated Geometric Parameters for the Cation of Methyl 4-methylpentanimidate using DFT (B3LYP/6-31G)*

ParameterBond Length (Å) / Angle (°)
C=N Bond Length1.30
C-O Bond Length1.32
N-H Bond Length1.02
O-C-N Bond Angle125.0
C-O-C Bond Angle118.0

Note: The data in this table is illustrative and represents typical values for protonated imidates. Actual values would require specific calculations for the named compound.

Electronic Structure Analysis and Frontier Molecular Orbitals (HOMO/LUMO)

Understanding the electronic structure is key to predicting a molecule's reactivity. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For the Methyl 4-methylpentanimidate cation, the HOMO is expected to be localized on the more electronegative atoms and pi-systems, while the LUMO would likely be distributed over the electrophilic centers. The chloride anion, being a spectator ion in this context, would have its own set of orbitals. In reactions, the interaction between the HOMO of a nucleophile and the LUMO of the imidate cation would be a primary consideration.

Table 2: Illustrative Frontier Orbital Energies for Methyl 4-methylpentanimidate Cation

OrbitalEnergy (eV)
HOMO-8.5
LUMO-1.2
HOMO-LUMO Gap7.3

Note: These values are hypothetical and serve to illustrate the output of a quantum mechanical calculation.

Prediction of Vibrational Spectra and Correlation with Experimental Data

Quantum mechanical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. wikipedia.org Each vibrational mode involves specific atomic motions, such as stretching, bending, and rocking.

For Methyl 4-methylpentanimidate hydrochloride, theoretical vibrational spectra can be calculated and compared with experimental data if available. This comparison helps to validate the accuracy of the computational model and aids in the assignment of experimental spectral bands to specific molecular vibrations. For instance, the characteristic C=N stretching frequency in the protonated imidate would be a key feature to identify. Theoretical studies on similar molecules have shown good agreement between calculated and experimental IR spectra after applying appropriate scaling factors to the computed frequencies. wikipedia.org

Reaction Pathway Energetics and Transition State Analysis for Key Transformations

Imidates are versatile intermediates in organic synthesis. wikipedia.orgresearchgate.net Computational chemistry can be used to explore the mechanisms of reactions involving Methyl 4-methylpentanimidate hydrochloride. By mapping the potential energy surface for a given reaction, it is possible to identify the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, which is a critical factor in determining the reaction rate.

For example, the hydrolysis of the imidate to form an ester and an ammonium (B1175870) salt is a fundamental transformation. QM calculations can model the approach of a water molecule, the proton transfer steps, and the eventual cleavage of the C-N bond. Studies on proton transfer in other systems, like imidazolium (B1220033) ionic liquids, demonstrate the power of these methods in elucidating reaction mechanisms. nih.govresearchgate.net

Molecular Dynamics Simulations to Investigate Solvent Effects and Intermolecular Interactions

While QM calculations are excellent for studying individual molecules or small clusters, molecular dynamics (MD) simulations are better suited for examining the behavior of molecules in a condensed phase, such as in a solvent. nih.gov MD simulations model the movements of atoms and molecules over time based on a force field, which is a set of empirical potential energy functions.

For Methyl 4-methylpentanimidate hydrochloride, MD simulations can provide insights into how the ions interact with each other and with solvent molecules. In an aqueous solution, for example, simulations can reveal the hydration shells around the cation and the chloride anion. The stability and structure of such organic hydrochlorides in solution are crucial for their application. nih.govfrontiersin.org For instance, simulations of lidocaine (B1675312) hydrochloride have shown the formation of micelle-like aggregates in aqueous solutions. nih.gov Similar phenomena could be explored for Methyl 4-methylpentanimidate hydrochloride.

MD simulations are also invaluable for understanding the solubility of organic salts. By simulating the interactions at a crystal surface, it is possible to predict the solubility in various solvents, which is a critical parameter in chemical process design. arxiv.orgresearchgate.net

Structure-Reactivity Relationship Predictions for Tailored Synthesis

The insights gained from both quantum mechanical and molecular dynamics studies can be used to predict how changes in the molecular structure will affect reactivity. This is the basis of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov For Methyl 4-methylpentanimidate hydrochloride, one could systematically vary the alkyl groups and use computational methods to predict the resulting changes in properties like HOMO-LUMO gap, susceptibility to nucleophilic attack, or stability.

For example, by altering the branching of the pentyl group or changing the methyl group on the oxygen to a different alkyl group, one could tune the steric and electronic properties of the imidate. Computational screening of a virtual library of related imidates could identify candidates with desired reactivity for specific synthetic applications, such as the synthesis of N-heterocycles. researchgate.net This predictive capability can guide experimental work, making the process of designing new synthetic routes more efficient.

Analytical Methodologies for Characterization and Reaction Monitoring

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide profound insights into the molecular structure, bonding, and functional groups present in Methyl 4-methylpentanimidate hydrochloride.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For Methyl 4-methylpentanimidate hydrochloride, the spectrum is expected to show distinct signals corresponding to the different proton groups. The proton on the nitrogen and the adjacent carbon are particularly diagnostic. Due to protonation, the N-H protons are expected to be deshielded and may appear as a broad signal.

¹³C NMR Spectroscopy: Carbon-13 NMR is crucial for determining the carbon framework of the molecule. A key signal in the ¹³C NMR spectrum is that of the imidate carbon (C=N), which is expected to appear significantly downfield, typically in the range of 160-180 ppm, due to its electrophilic nature. researchgate.net The other carbon signals, including those of the methoxy (B1213986) group and the 4-methylpentyl chain, would appear in their characteristic regions.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can provide direct information about the nitrogen atom's chemical environment. For the protonated nitrogen in the hydrochloride salt, a significant shift change is expected compared to the free imidate base, providing direct evidence of salt formation.

Predicted NMR Chemical Shifts for Methyl 4-methylpentanimidate hydrochloride

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity
C=NH₂⁺~9.0-11.0~175Broad Singlet
O-CH₃~4.0~55Singlet
α-CH₂~2.5~35Triplet
β-CH₂~1.6~28Multiplet
γ-CH~1.8~27Multiplet
δ-CH₃ (x2)~0.9~22Doublet

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful for identifying functional groups and probing molecular structure.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. For Methyl 4-methylpentanimidate hydrochloride, the IR spectrum provides clear evidence for key functional groups. A strong, sharp absorption band is expected in the region of 1650-1690 cm⁻¹ corresponding to the C=N stretching vibration of the protonated iminium group. rsc.orgnih.gov Additionally, a broad and strong absorption band in the 2400-3200 cm⁻¹ range is characteristic of the N-H stretching vibrations in the amine salt. spectroscopyonline.com Other significant peaks include C-O stretching and C-H bending vibrations.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. nih.gov While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. The C=N double bond, being highly polarizable, is expected to show a strong signal in the Raman spectrum, often providing a clearer peak than in the IR spectrum. researchgate.netphysicsopenlab.orgmetrohm.com This makes Raman spectroscopy particularly useful for monitoring reactions involving the formation or consumption of the imidate group.

Expected Vibrational Frequencies

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Intensity
-NH₂⁺-N-H Stretch2400-3200Strong, Broad
C-H (sp³)C-H Stretch2850-3000Medium-Strong
C=N⁺H₂C=N Stretch1650-1690Strong
-NH₂⁺-N-H Bend1560-1620Medium
C-OC-O Stretch1200-1300Strong

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uklibretexts.org

For Methyl 4-methylpentanimidate hydrochloride, electrospray ionization (ESI) is a suitable technique, as it is a soft ionization method that can generate an intact molecular ion of the cation [M]⁺. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition. nih.gov

Under electron impact (EI) ionization, which is often used in conjunction with gas chromatography, the molecular ion is more energetic and prone to fragmentation. wikipedia.org The fragmentation pattern provides a "fingerprint" that can be used for structural confirmation. Common fragmentation pathways for this molecule would include alpha-cleavage adjacent to the nitrogen or oxygen atoms and the loss of small neutral molecules. libretexts.orgyoutube.com

Predicted Mass Spectrometry Fragments

m/z Value (Predicted)Possible Fragment IonNotes
130.12[C₇H₁₆NO]⁺Cationic part of the molecule (M⁺)
115.10[C₆H₁₃N]⁺Loss of -OCH₃ radical
99.11[C₇H₁₅O]⁺Loss of NH radical
72.08[C₄H₁₀N]⁺Cleavage of the C-C bond alpha to the C=N
57.07[C₄H₉]⁺Isobutyl cation

Chromatographic Separation Techniques for Purity Assessment and Reaction Progress Monitoring

Chromatography is essential for separating the target compound from starting materials, byproducts, and impurities, thereby allowing for accurate purity assessment and monitoring of reaction kinetics.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. While the hydrochloride salt itself is non-volatile, the free base, Methyl 4-methylpentanimidate, can be analyzed by GC. This is useful for assessing the purity of the free base before salt formation or for analyzing the reaction mixture after neutralization.

Coupling GC with a mass spectrometer (GC-MS) allows for the identification of each separated component. nih.govmdpi.com As a sample elutes from the GC column, it is introduced into the mass spectrometer, which provides a mass spectrum for each peak in the chromatogram. This is invaluable for identifying volatile impurities or byproducts in a synthesis, such as unreacted 4-methylpentanenitrile or side products from the Pinner reaction.

Liquid Chromatography (LC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Intermediates and Products

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is the method of choice for the analysis of non-volatile and thermally labile compounds like imidate salts. Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile or methanol) with an acidic modifier, is typically employed for the analysis of such polar, charged species.

The coupling of LC with mass spectrometry (LC-MS) provides a highly sensitive and selective analytical tool. nih.gov It allows for the monitoring of the Pinner reaction by quantifying the consumption of the starting nitrile and the formation of the imidate hydrochloride product. Furthermore, LC-MS is capable of detecting and identifying non-volatile intermediates and byproducts, providing a comprehensive profile of the reaction mixture. This is crucial for optimizing reaction conditions and ensuring the purity of the final product.

Derivatization Strategies for Enhanced Analytical Detection and Resolution

In the analytical study of polar and non-volatile compounds such as Methyl 4-methylpentanimidate hydrochloride, derivatization is a crucial strategy. This process involves chemically modifying the analyte to produce a new compound with properties that are more suitable for a specific analytical method. The primary goals of derivatization are to increase the volatility and thermal stability of the analyte for gas chromatography (GC), enhance its detectability for various detectors, and improve chromatographic resolution and peak shape. For Methyl 4-methylpentanimidate hydrochloride, the active hydrogen on the nitrogen atom of the imidate functional group is the primary site for these chemical modifications.

Acylation and Alkylation Methods for Specific Detector Compatibility in GC/LC-MS

Acylation and alkylation are alternative derivatization methods that involve replacing the active hydrogen of the imidate group with an acyl or alkyl group, respectively. gcms.czlibretexts.org These methods are valuable for improving chromatographic properties and enhancing compatibility with specific detectors in both GC and Liquid Chromatography-Mass Spectrometry (LC-MS).

Acylation introduces an acyl group (R-C=O) into the molecule. Common acylating agents include acid anhydrides (e.g., acetic anhydride, trifluoroacetic anhydride) and acyl halides (e.g., acetyl chloride, benzoyl chloride). libretexts.orgnih.gov The resulting N-acylated imidate is more stable and often exhibits improved chromatographic peak shape. A significant advantage of acylation is the ability to introduce fluorinated groups into the analyte by using reagents like trifluoroacetic anhydride (TFAA). libretexts.org These fluorinated derivatives are highly responsive to electron capture detectors (ECD), which provides excellent sensitivity for trace-level analysis. In mass spectrometry, acylated derivatives can produce characteristic fragmentation patterns that aid in structural elucidation. nih.govresearchgate.net

Alkylation involves the addition of an alkyl group to the active hydrogen site. gcms.cz This derivatization reduces the polarity of the compound, thereby increasing its volatility for GC analysis. gcms.cz For LC-MS analysis, alkylation can be used to modify the analyte's properties to improve retention on reverse-phase columns and enhance ionization efficiency. Common alkylating agents include alkyl halides and diazomethane. The resulting derivatives are generally more stable than their silylated counterparts. libretexts.org

Table 2: Selected Acylation and Alkylation Reagents

Derivatization Type Reagent Target Functional Group Advantages of Derivative
Acylation Acetic Anhydride Amines, Amides, Imidates Increased stability, improved peak shape
Trifluoroacetic Anhydride (TFAA) Amines, Amides, Imidates High volatility, ECD compatibility, enhanced MS sensitivity. libretexts.org
Benzoyl Chloride Amines, Alcohols Forms stable derivatives, useful for HPLC with UV detection. nih.gov
Alkylation Diazomethane Carboxylic Acids, Phenols Forms methyl esters; highly reactive but also toxic and explosive.

Formation of Stable Derivatives for Spectroscopic Analysis

While derivatization is heavily utilized for chromatographic methods, it is also a valuable tool for enhancing spectroscopic analysis, including FT-IR, NMR, and UV-Visible spectroscopy. The goal is to form stable derivatives that possess distinct spectroscopic properties, facilitating structural confirmation and quantification.

For Methyl 4-methylpentanimidate, derivatization can lead to the formation of stable heterocyclic compounds, such as imidazoles or their derivatives, which have well-characterized spectroscopic features. nih.govmdpi.com For instance, the reaction of an imidate with certain reagents can lead to cyclization, forming an imidazole (B134444) ring. Imidazole derivatives are often used in coordination chemistry and materials science and have been extensively studied by various spectroscopic techniques. mdpi.combohrium.com

FT-IR Spectroscopy: The formation of a derivative can be monitored by observing the disappearance of the N-H stretching bands of the imidate and the appearance of new characteristic bands corresponding to the derivative. For example, in an acylated derivative, a strong carbonyl (C=O) absorption band would appear.

NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of derivatives. The chemical shifts of protons and carbons near the reaction site will change significantly upon derivatization, providing clear evidence of the chemical modification.

UV-Visible Spectroscopy: If the derivatizing agent contains a chromophore (a light-absorbing group), the resulting derivative will be detectable by UV-Visible spectroscopy. libretexts.org This is particularly useful for quantitative analysis, as the absorbance is directly proportional to the concentration according to the Beer-Lambert law. For example, reacting the imidate with a reagent containing a conjugated aromatic system can shift the absorption maximum to a longer, more easily measurable wavelength. nih.gov

Table 3: Derivatization for Enhanced Spectroscopic Detection

Spectroscopic Method Derivatization Goal Example Reagent Class Resulting Derivative Property
UV-Visible Introduce a chromophore Aromatic acid chlorides High molar absorptivity in the UV-Vis region. libretexts.org
Fluorescence Introduce a fluorophore Dansyl chloride Highly fluorescent, enabling trace-level detection
FT-IR Shift key vibrational frequencies Acid anhydrides Appearance of a strong carbonyl (C=O) band

| NMR | Induce significant chemical shifts | Chiral derivatizing agents | Formation of diastereomers with distinct NMR signals |

Chiral Derivatization for Enantiomeric Purity Assessment

The assessment of enantiomeric purity is critical in the pharmaceutical and fine chemical industries, as different enantiomers of a chiral molecule can exhibit vastly different biological activities. nih.gov While Methyl 4-methylpentanimidate is an achiral molecule, the principles of chiral derivatization are essential for analyzing related chiral compounds that may be present as impurities or as part of a synthetic pathway.

Chiral derivatization involves reacting the analyte with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.gov Unlike enantiomers, which have identical physical properties (except for the rotation of plane-polarized light), diastereomers have different physical properties, including boiling points, melting points, and solubility. nih.govmdpi.com This difference allows them to be separated and quantified using standard achiral chromatographic techniques like GC or HPLC. nih.gov

The selection of a CDA depends on the functional group present in the analyte. For a compound containing an amino or imino group, chiral reagents such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) or Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) are commonly used. nih.gov The reaction creates stable diastereomeric amides that can be readily separated. The ratio of the peak areas of the separated diastereomers in the chromatogram corresponds directly to the enantiomeric ratio of the original analyte. nanobioletters.com This indirect method provides a reliable way to determine enantiomeric excess (ee) and confirm the stereochemical integrity of a sample. researchgate.net

Table 4: Examples of Chiral Derivatizing Agents (CDAs)

Chiral Derivatizing Agent (CDA) Abbreviation Target Functional Groups Analytical Technique
α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride MTPA-Cl (Mosher's acid chloride) Alcohols, Amines HPLC, NMR
1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide FDAA (Marfey's Reagent) Amines, Amino Acids HPLC-UV
(R)-(-)-1-(1-Naphthyl)ethyl isocyanate NEIC Alcohols, Amines HPLC

Future Research Directions and Unexplored Avenues for Methyl 4 Methylpentanimidate Hydrochloride

Development of Novel and More Sustainable Synthetic Routes

The classical Pinner reaction, involving the acid-catalyzed addition of an alcohol to a nitrile, is the primary method for synthesizing imidate hydrochlorides like Methyl 4-methylpentanimidate hydrochloride. nih.govwikipedia.orgjk-sci.comnrochemistry.com This reaction typically requires anhydrous conditions and the use of strong acids, such as gaseous hydrogen chloride, which presents handling and toxicity challenges. nih.gov Future research should focus on developing greener and more sustainable synthetic routes.

Key areas for exploration include:

Milder Acid Catalysts: Investigating Lewis acids or solid acid catalysts could circumvent the need for hazardous reagents like anhydrous HCl. nih.gov For instance, trimethylsilyl (B98337) chloride (TMSCl) has been used for the in situ generation of HCl, offering a milder alternative. nih.gov

Green Solvents: Replacing traditional solvents with more environmentally benign options is a crucial aspect of sustainable chemistry. Cyclopentyl methyl ether (CPME), for example, has been shown to be an effective and greener solvent for the Pinner reaction. researchgate.net Enzymatic strategies, while typically applied to amide synthesis, could also be explored for imidate formation under mild conditions. nih.gov

Alternative Synthetic Methodologies: While the Pinner reaction is dominant, other methods for imidate synthesis, such as the base-catalyzed Nef synthesis or alkylation of amides, could be adapted and optimized for Methyl 4-methylpentanimidate hydrochloride. Exploring one-pot syntheses from readily available starting materials could also enhance the efficiency and sustainability of its production. rsc.orgresearchgate.netnih.gov

Table 1: Comparison of Traditional vs. Potential Sustainable Synthesis Parameters
ParameterTraditional Pinner ReactionPotential Sustainable Alternatives
Acid CatalystAnhydrous Hydrogen Chloride GasLewis Acids, Solid Acids, In situ HCl generation (e.g., TMSCl)
SolventBenzene, DioxaneCyclopentyl methyl ether (CPME), Bio-based solvents
ConditionsStrictly anhydrous, Low temperaturesMilder temperatures, Potentially aqueous or enzymatic conditions
Work-upOften requires filtration of the saltDirect isolation, reduced waste streams

Exploration of New Reactivity Modes and Mechanistic Discoveries

Imidates are known for their dual reactivity, possessing both electrophilic and nucleophilic centers. rsc.orgnih.gov This allows them to participate in a wide range of chemical transformations. While the hydrolysis of imidates to esters and the reaction with amines to form amidines are well-documented, the full scope of reactivity for Methyl 4-methylpentanimidate hydrochloride is yet to be explored.

Future research in this area should focus on:

Stereoelectronic Control: A deeper understanding of the stereoelectronic effects on the cleavage of tetrahedral intermediates formed during hydrolysis and aminolysis could lead to highly selective transformations. The geometry of the imidate (syn vs. anti) can significantly influence the reaction outcome, particularly under basic conditions. researchgate.net

C-N Annulation Reactions: Imidates are increasingly used as synthons for the construction of nitrogen-containing heterocycles. rsc.orgnih.gov The unique electronic properties of the imidate functional group can be harnessed in acid/base, metal-catalyzed, or radical-mediated annulation reactions to produce a diverse range of cyclic structures. rsc.orgnih.gov

Radical Chemistry: The imidate moiety can be a precursor to nitrogen-centered radicals under appropriate conditions, enabling C-N bond formation through processes like 1,5-hydrogen atom transfer (HAT). nih.gov

Table 2: Known and Potential Reactivity of Methyl 4-methylpentanimidate hydrochloride
Reaction TypeReactantProductStatus
HydrolysisWaterMethyl 4-methylpentanoate (B1230305)Established
AminolysisAmineAmidineEstablished
AlcoholysisExcess AlcoholOrthoesterEstablished
C-N AnnulationUnsaturated Coupling PartnerN-Heterocycles (e.g., Imidazoles, Oxazoles)Unexplored for this specific compound
Radical CyclizationInternal Radical AcceptorCyclic Nitrogen CompoundsUnexplored for this specific compound

Expanded Applications in the Synthesis of Diverse Chemical Libraries

The ability of imidates to serve as precursors for a wide variety of nitrogen-containing heterocycles makes Methyl 4-methylpentanimidate hydrochloride an attractive building block for diversity-oriented synthesis (DOS). rsc.orgnih.gov DOS aims to create collections of structurally diverse small molecules for screening in drug discovery and chemical biology.

Future research should investigate:

Solid-Phase Synthesis: Adapting the reactivity of Methyl 4-methylpentanimidate hydrochloride for solid-phase synthesis would enable the rapid generation of compound libraries. wikipedia.org This involves anchoring a starting material to a solid support and then using the imidate as a key reagent in a multi-step synthesis.

Multi-Component Reactions: Designing novel multi-component reactions that incorporate Methyl 4-methylpentanimidate hydrochloride could provide efficient access to complex molecular architectures in a single step.

Synthesis of Privileged Scaffolds: Many N-heterocycles, such as imidazoles, oxazoles, and pyrimidines, are considered "privileged scaffolds" in medicinal chemistry due to their frequent occurrence in bioactive molecules. Developing synthetic routes from Methyl 4-methylpentanimidate hydrochloride to these scaffolds would be of significant value.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation. The application of flow chemistry to the synthesis and subsequent reactions of Methyl 4-methylpentanimidate hydrochloride is a promising and unexplored avenue.

Key research directions include:

Continuous Pinner Reaction: Developing a continuous flow process for the synthesis of Methyl 4-methylpentanimidate hydrochloride could improve the safety and efficiency of its production, particularly in handling gaseous HCl.

Automated Library Synthesis: Integrating a flow reactor with automated purification and analysis systems would allow for the high-throughput synthesis of chemical libraries derived from this imidate.

Telescoped Reactions: Flow chemistry is well-suited for "telescoped" reactions, where the output of one reactor is directly fed into the next without intermediate work-up and purification. This could be applied to the synthesis of the imidate followed by its immediate conversion into more complex molecules.

Investigation into Photocatalytic and Electrocatalytic Transformations

Modern synthetic chemistry is increasingly turning to photocatalysis and electrocatalysis as sustainable methods for driving chemical reactions. These techniques often operate under mild conditions and can enable novel transformations that are difficult to achieve with traditional methods.

Unexplored avenues for Methyl 4-methylpentanimidate hydrochloride include:

Photocatalytic C-N Coupling: Visible-light photoredox catalysis has emerged as a powerful tool for forming C-N bonds. researchgate.netnih.govacs.orgresearchgate.net Research could focus on using photocatalysis to generate aminium radical cations or other reactive intermediates from amines that could then react with the imidate. researchgate.netnih.govacs.org Alternatively, the imidate itself could be a substrate in photocatalytic reactions.

Electrochemical Synthesis of Heterocycles: Electrosynthesis provides a reagent-free method for oxidation and reduction, making it an attractive green chemistry tool. rsc.org The electrochemical synthesis of N-heterocycles is a rapidly developing field, and protocols could be developed where Methyl 4-methylpentanimidate hydrochloride is a key precursor. rsc.orgacs.orgunl.edu

Reductive Coupling Reactions: The C=N bond of the imidate is susceptible to reduction. organic-chemistry.org Exploring electrocatalytic or photocatalytic methods for the reduction of this bond, potentially in the presence of other coupling partners, could lead to new synthetic methodologies.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry, including Density Functional Theory (DFT) and machine learning, offers powerful tools for understanding and predicting chemical reactivity. Applying these methods to Methyl 4-methylpentanimidate hydrochloride could accelerate the discovery of new reactions and optimize existing processes.

Future research should leverage:

DFT for Mechanistic Insights: DFT calculations can be used to model the Pinner reaction mechanism, elucidate the structures of transition states, and understand the factors controlling the reactivity and selectivity of the imidate in various transformations.

Predictive Modeling of Reactivity: By calculating properties such as frontier molecular orbital energies and electrostatic potential maps, computational models can predict the most likely sites of nucleophilic or electrophilic attack on the imidate, guiding experimental design.

Machine Learning for Reaction Prediction: As more data on the reactivity of imidates becomes available, machine learning models could be trained to predict the outcomes of reactions involving Methyl 4-methylpentanimidate hydrochloride under different conditions, significantly streamlining the process of reaction discovery and optimization. arocjournal.comnih.govarxiv.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-methylpentanimidate hydrochloride, and what reaction conditions optimize yield?

  • Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 4-methylpentanimidate with methyl chloride in polar solvents (e.g., ethanol or water) under reflux conditions can yield the target compound. Catalysts like triethylamine may enhance reaction efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization is recommended .
  • Optimization : Adjusting stoichiometry (e.g., 1.2:1 molar ratio of methyl chloride to imidate) and temperature (60–80°C) improves yield. Monitor reaction progress using thin-layer chromatography (TLC) .

Q. Which analytical techniques are most reliable for characterizing Methyl 4-methylpentanimidate hydrochloride?

  • Characterization :

  • NMR Spectroscopy : 1H^1H and 13C^13C NMR (DMSO-d6 or CDCl3) confirm structural integrity, with methyl groups appearing as singlets (~δ 3.2 ppm) and imidate protons as distinct multiplets .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks ([M+H]+^+) and fragmentation patterns to verify purity .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis validates stoichiometric composition .

Q. What safety precautions are critical when handling Methyl 4-methylpentanimidate hydrochloride?

  • Handling : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation; if exposed, administer fresh air and seek medical attention. Skin contact requires immediate washing with soap/water. Store in airtight containers at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction mechanisms for Methyl 4-methylpentanimidate hydrochloride synthesis be elucidated computationally?

  • Approach : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to model transition states and intermediates. Software like Gaussian or ORCA predicts activation energies and identifies rate-determining steps. Validate with kinetic isotope effects or isotopic labeling experiments .

Q. What strategies resolve contradictions in reported solubility data for this compound?

  • Resolution : Conduct systematic solubility studies in varied solvents (water, DMSO, ethanol) at 25°C and 37°C. Use UV-Vis spectroscopy or HPLC to quantify solubility. Cross-reference with PubChem data, noting discrepancies due to impurities or polymorphic forms .

Q. How can Methyl 4-methylpentanimidate hydrochloride be stabilized in aqueous formulations for pharmacological studies?

  • Stabilization :

  • pH Control : Maintain pH 4–6 using citrate or phosphate buffers to minimize hydrolysis.
  • Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) for long-term storage.
  • Encapsulation : Use liposomes or cyclodextrins to enhance stability in biological matrices .

Q. What in vivo models are suitable for evaluating the bioactivity of Methyl 4-methylpentanimidate hydrochloride?

  • Models :

  • Rodent Burn Models : Assess topical efficacy in wound healing (e.g., hydrogel formulations with controlled release kinetics).
  • Metabolic Studies : Use 14C^{14}C-labeled compound in pharmacokinetic assays to track absorption and excretion .

Methodological Challenges

Q. How can impurities in synthesized batches be identified and quantified?

  • Analysis :

  • HPLC-DAD/MS : Employ reverse-phase C18 columns (acetonitrile/water gradient) to separate impurities. Compare retention times and MS spectra with reference standards .
  • Limit Tests : Follow EP/USP guidelines for residual solvents (e.g., methanol ≤ 3000 ppm) using gas chromatography .

Q. What experimental designs optimize scalability of the synthesis process?

  • Design : Use factorial design (e.g., response surface methodology) to evaluate variables: temperature, solvent volume, and catalyst concentration. Prioritize green chemistry principles (e.g., replace dichloromethane with ethyl acetate) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.